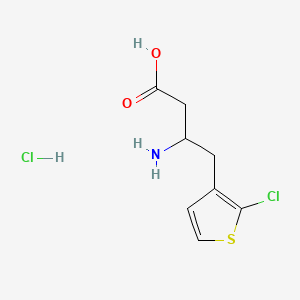
3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a butanoic acid moiety, and a chlorinated thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorothiophene and butanoic acid derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and amination.
Final Product Formation: The intermediate is then subjected to further reactions, such as acid-base reactions, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction parameters.
Purification Techniques: Employing methods such as crystallization, filtration, and chromatography to purify the final product.
化学反应分析
Types of Reactions
3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated thiophene ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiophene derivatives.
科学研究应用
3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors to modulate biological responses.
Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: Influence signaling pathways involved in cellular processes.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride
- 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
- 4-(Methylamino)butanoic acid hydrochloride
Uniqueness
3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride is unique due to its specific structural features, such as the combination of an amino group, a butanoic acid moiety, and a chlorinated thiophene ring
属性
分子式 |
C8H11Cl2NO2S |
|---|---|
分子量 |
256.15 g/mol |
IUPAC 名称 |
3-amino-4-(2-chlorothiophen-3-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10ClNO2S.ClH/c9-8-5(1-2-13-8)3-6(10)4-7(11)12;/h1-2,6H,3-4,10H2,(H,11,12);1H |
InChI 键 |
HBFQQYWHRZEGCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1CC(CC(=O)O)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















